molecular formula C9H19NO2 B3178516 Tert-butyl 2-amino-3-methylbutanoate CAS No. 6070-59-3

Tert-butyl 2-amino-3-methylbutanoate

Cat. No. B3178516
CAS RN: 6070-59-3
M. Wt: 173.25 g/mol
InChI Key: RJBVJBGFJIHJSZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-methylbutanoate is a chemical compound that is widely used in scientific experiments and research. It is a colorless liquid with a typical amine-like odor .


Synthesis Analysis

The synthesis of Tert-butyl 2-amino-3-methylbutanoate involves a multi-step reaction. The first step involves a 96 percent yield with EEDQ in dichloromethane at ambient temperature. The second step involves a 99 percent yield with 80 percent trifluoroacetic acid in dichloromethane for 20 hours at ambient temperature . Another method involves the use of potassium carbonate and potassium iodide in DMF at 100℃ .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-amino-3-methylbutanoate is C9H19NO2 . The InChI code is 1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 .


Chemical Reactions Analysis

As a tertiary alcohol, tert-butyl 2-amino-3-methylbutanoate is more resistant to oxidation than other isomers of butanol. It is deprotonated with a strong base to give the alkoxide .


Physical And Chemical Properties Analysis

Tert-butyl 2-amino-3-methylbutanoate is a liquid at room temperature . It has a molecular weight of 187.28 .

Scientific Research Applications

Asymmetric Synthesis

Tert-butyl 2-amino-3-methylbutanoate has been utilized in the field of asymmetric synthesis. For example, Bunnage et al. (2003) explored its use in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. This process involves conjugate addition and amination, leading to the formation of 2-diazo-3-amino esters. The study showcases the potential of tert-butyl 2-amino-3-methylbutanoate in creating complex amino acid structures with high enantioselectivity (Bunnage et al., 2003).

Inhibition Studies

In another study by Silverman et al. (1986), tert-butyl 2-amino-3-methylbutanoate derivatives were used as potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This enzyme plays a crucial role in neurotransmitter regulation, and the inhibition study provides insights into potential therapeutic applications of these compounds (Silverman et al., 1986).

Renin Inhibition

Thaisrivongs et al. (1987) described the use of tert-butyl 2-amino-3-methylbutanoate in the design of renin inhibitory peptides. These peptides, containing a dipeptide isostere, demonstrated potent inhibition of human plasma renin, an enzyme critical in blood pressure regulation. The study illustrates the compound's potential in developing treatments for hypertension (Thaisrivongs et al., 1987).

Dendrimer Construction

In the field of polymer chemistry, Newkome et al. (2003) utilized tert-butyl 2-amino-3-methylbutanoate derivatives in the synthesis of multifunctional dendrimers. These dendrimers have potential applications in drug delivery, nanotechnology, and materials science (Newkome et al., 2003).

Enantioselective Additions

Nishimura and Tomioka (2002) explored the enantioselective addition reactions involving tert-butyl 2-amino-3-methylbutanoate derivatives. Their research contributes to the development of stereoselective synthetic methodologies, essential in pharmaceutical and agrochemical industries (Nishimura & Tomioka, 2002).

Safety And Hazards

Tert-butyl 2-amino-3-methylbutanoate is considered hazardous. It is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tert-butyl 2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBVJBGFJIHJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-3-methylbutanoate

Synthesis routes and methods

Procedure details

To a stirred solution of DL-valine (25 g, 0.213 mol) in tert-butyl acetate (250 mL) at 00° C., was added HClO4 (64.2 g, 0.320 mol) portionwise. The reaction mixture was stirred for 36 h at RT. It was diluted with water and extracted in ethyl acetate (500 mL). The organic layer was washed with a 10% sodium bicarbonate solution (2×150 mL), dried over Na2SO4 and concentrated, affording of the title compound as brown liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.31 (brs, 2H), 3.62 (d, J=4.4 Hz, 1H), 1.98 (d, J=1.7 Hz, 1H), 1.44 (s, 9H), 0.95 (m, 6H).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
64.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Belamarić, F Bondini, A Miolo, M Glavaš - drustvo-evo.hr
Amino acids are one of the most important biomolecules in the Nature. All amino acids possess amino and carboxylic group, hydrogen atom and side chain attached on the central …
Number of citations: 0 drustvo-evo.hr
E Tayama, T Sugawara - European Journal of Organic …, 2019 - Wiley Online Library
The application of tetracarbon‐substituted chiral borate sodium salts (NaBR* 4 ) as NMR chiral solvating agents for various tetraalkylammonium salts (R 4 NX) has been successfully …
W Li, J Li, Y Wu, F Rancati, S Vallese… - Journal of medicinal …, 2009 - ACS Publications
… Following procedures for the preparation of 5a and using (S)-tert-butyl 2-amino-3-methylbutanoate for the coupling reaction with the sulfonyl chloride 33, compound 5b was prepared as …
Number of citations: 38 pubs.acs.org
HL Cui - The Journal of Organic Chemistry, 2023 - ACS Publications
… To a mixture of 8,9-dimethoxy-1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carboxylic acid 1j (0.1 mmol, 1.0 equiv, 34.9 mg), (R)-tert-butyl 2-amino-3-methylbutanoate …
Number of citations: 7 pubs.acs.org

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